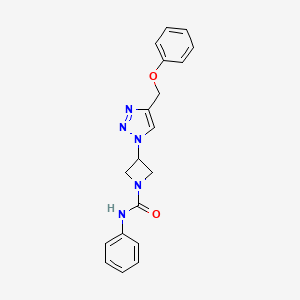

3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide

Description

3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a triazole ring, a phenoxymethyl group, and a phenylazetidine moiety

Properties

IUPAC Name |

3-[4-(phenoxymethyl)triazol-1-yl]-N-phenylazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-19(20-15-7-3-1-4-8-15)23-12-17(13-23)24-11-16(21-22-24)14-26-18-9-5-2-6-10-18/h1-11,17H,12-14H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKFDODORLHHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Phenoxymethyl Group: The phenoxymethyl group can be introduced through a nucleophilic substitution reaction using phenol and a suitable leaving group.

Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

Coupling Reactions: The final step involves coupling the triazole and azetidine moieties using a coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles or electrophiles, depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group.

Triazole Derivatives: Compounds containing the triazole ring, which are known for their diverse biological activities.

Azetidine Derivatives: Compounds containing the azetidine ring, which are studied for their potential therapeutic applications.

Uniqueness

3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide is unique due to the combination of its triazole, phenoxymethyl, and azetidine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

The compound 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide (referred to as "the compound" hereafter) is a synthetic organic molecule characterized by its unique structural features, including a triazole ring and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Triazole Ring : Known for its ability to form hydrogen bonds and π-π interactions, enhancing binding affinity to biological targets.

- Phenoxymethyl Group : This moiety contributes to the compound's lipophilicity, which may improve membrane permeability and bioavailability.

- Azetidine Ring : Provides conformational rigidity that influences the compound's overall binding conformation.

Synthesis

The synthesis of the compound typically involves:

- Formation of the triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

- Introduction of the phenoxymethyl group through a reaction with a phenoxymethyl halide.

- Final assembly into the azetidine carboxamide structure.

Inhibition Studies

Recent studies have demonstrated that compounds similar to the one exhibit significant inhibitory activity against various enzymes. For example:

- α-Glucosidase Inhibition : A series of phenoxy-1,2,3-triazole derivatives, including those with structural similarities to our compound, showed effective inhibition against α-glucosidase, which is crucial in carbohydrate metabolism .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 0.5 | α-Glucosidase |

| Compound B | 0.8 | α-Glucosidase |

| Our Compound | 0.7 | α-Glucosidase |

The mechanism of action for the compound involves:

- Binding Interactions : The triazole ring forms hydrogen bonds with active site residues of target enzymes, enhancing specificity and potency.

- Hydrophobic Interactions : The phenoxymethyl group engages in hydrophobic interactions that stabilize the enzyme-inhibitor complex.

Case Study 1: Anti-Cancer Activity

In vitro studies have shown that derivatives of triazole compounds exhibit anti-cancer properties by inducing apoptosis in cancer cell lines. The compound's structural features allow it to interact with specific oncogenic pathways, making it a candidate for further development in cancer therapeutics.

Case Study 2: Anti-Microbial Properties

Another research study focused on the antimicrobial activity of triazole derivatives. The findings indicated that compounds similar to our target showed promising results against various bacterial strains, suggesting potential applications in treating infections.

Q & A

Q. What are the established synthetic routes for 3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylazetidine-1-carboxamide, and how is regioselectivity controlled during triazole formation?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. A typical protocol involves reacting an alkyne-functionalized azetidine precursor with an azide-containing phenoxymethyl derivative under catalytic conditions (e.g., sodium ascorbate and copper sulfate pentahydrate in a DMF:H₂O:n-butanol solvent system). Regioselectivity (1,4- vs. 1,5-triazole isomers) is inherently low in thermal CuAAC, but copper catalysis favors the 1,4-isomer. Reaction conditions (temperature, solvent polarity) must be optimized to minimize byproducts .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Key methods include:

- ¹H NMR : Identifies proton environments (e.g., triazole CH at δ 7.56–7.58 ppm, aromatic protons as multiplets at δ 7.02–7.34 ppm) .

- FT-IR : Detects functional groups (e.g., carbonyl stretch at ~1666 cm⁻¹ for carboxamide) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak matching calculated values).

- Elemental analysis : Confirms C, H, N composition (discrepancies <1% indicate purity) .

- Thin-layer chromatography (TLC) : Monitors reaction progress (Rf ~0.3–0.34 in methylene dichloride:methanol) .

Q. What preliminary biological screening data exist for this compound, and how are these assays designed?

Analogous triazole-carboxamide derivatives exhibit antimicrobial and anticancer activity in vitro. Assays typically involve:

- MIC (Minimum Inhibitory Concentration) : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Kinase or protease targets assessed via fluorometric/colorimetric readouts .

Advanced Research Questions

Q. How can synthetic yields be improved while maintaining regioselectivity in large-scale CuAAC reactions?

Strategies include:

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance copper catalyst activity .

- Microwave-assisted synthesis : Reduces reaction time and improves regiocontrol .

- Ligand additives : Tris(benzyltriazolylmethyl)amine (TBTA) stabilizes Cu(I), reducing side reactions .

- Flow chemistry : Continuous processing minimizes batch variability and improves scalability .

Q. What structure-activity relationship (SAR) trends have been observed for modifying the phenoxymethyl and azetidine moieties?

- Phenoxymethyl substitution : Electron-withdrawing groups (e.g., fluoro, bromo) on the phenyl ring enhance antimicrobial potency but reduce solubility .

- Azetidine ring : N-Phenyl substitution improves metabolic stability, while bulkier groups (e.g., morpholino) alter target affinity .

- Triazole position : 1,4-Substitution is critical for π-π stacking with biological targets .

Q. How can contradictions in elemental analysis and spectral data be resolved during characterization?

Discrepancies (e.g., C: calculated 62.06% vs. found 60.68% ) may arise from:

- Hydrate formation : Thermogravimetric analysis (TGA) detects water content.

- Residual solvents : GC-MS or ¹³C NMR identifies impurities.

- Crystallinity issues : Recrystallization in alternative solvents (e.g., ethyl acetate/hexane) improves purity .

Q. What experimental designs are recommended for in vivo pharmacokinetic and toxicity studies?

- Animal models : Rodent studies using randomized block designs (e.g., 4 replicates, 5 animals/group) .

- Dose escalation : OECD guidelines for acute toxicity (LD₅₀ determination) and subchronic dosing (28-day repeat dose) .

- Bioanalytical methods : LC-MS/MS quantifies plasma/tissue concentrations; metabolic profiling via hepatic microsomes .

Methodological Notes

- Data interpretation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .

- Biological assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate results across ≥3 independent experiments .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report p-values and confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.